Sodium 5-methylpyridazine-3-carboxylate
CAS No.: 1955557-83-1
Cat. No.: VC4525663
Molecular Formula: C6H5N2NaO2
Molecular Weight: 160.108
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1955557-83-1 |
|---|---|
| Molecular Formula | C6H5N2NaO2 |
| Molecular Weight | 160.108 |
| IUPAC Name | sodium;5-methylpyridazine-3-carboxylate |
| Standard InChI | InChI=1S/C6H6N2O2.Na/c1-4-2-5(6(9)10)8-7-3-4;/h2-3H,1H3,(H,9,10);/q;+1/p-1 |
| Standard InChI Key | RINNLLXQIGULSS-UHFFFAOYSA-M |
| SMILES | CC1=CC(=NN=C1)C(=O)[O-].[Na+] |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
Sodium 5-methylpyridazine-3-carboxylate features a pyridazine core substituted with a methyl group at position 5 and a carboxylate group at position 3, neutralized by a sodium ion. Key structural attributes include:
| Property | Value/Descriptor |
|---|---|
| Molecular Formula | C₆H₅N₂NaO₂ |
| Molecular Weight | 160.11 g/mol |
| SMILES | CC1=CC(=NN=C1)C(=O)[O-].[Na+] |
| InChI Key | RINNLLXQIGULSS-UHFFFAOYSA-M |
| Parent Compound | 5-Methylpyridazine-3-carboxylic acid |
| Charge | -1 (carboxylate), +1 (sodium) |
The planar pyridazine ring facilitates π-π stacking interactions, while the carboxylate group enhances water solubility compared to the protonated parent acid .
Spectroscopic Signatures
While experimental spectral data (e.g., NMR, IR) for this specific compound remains unpublished, analogous pyridazine carboxylates exhibit characteristic features:
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¹H NMR: Methyl protons resonate at δ 2.4–2.6 ppm; aromatic protons appear downfield (δ 7.5–8.5 ppm) due to electron-withdrawing carboxylate .
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IR: Strong absorption bands at 1570–1610 cm⁻¹ (C=O asymmetric stretch) and 1400–1450 cm⁻¹ (COO⁻ symmetric stretch) .
Synthesis and Industrial Scalability
Conventional Synthetic Routes
The synthesis typically involves two stages: (1) functionalization of the pyridazine ring and (2) carboxylation/salt formation. A patent (CN101508677B) outlines a scalable method for related compounds, adaptable to this target molecule :
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Methylation:
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React 3-chloro-6-methylpyridazine with sodium methoxide in refluxing methanol (1–5:1 molar ratio).
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Yield: >90% 3-methoxy-6-methylpyridazine after extraction and solvent removal.
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Oxidation and Carboxylation:
Process Optimization Challenges
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Oxidant Selection: Dichromates pose environmental concerns; modern alternatives like KMnO₄ or catalytic oxidation warrant investigation.
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Sodium Salt Formation: pH control during acid-base titration is critical to prevent decarboxylation .
Physicochemical and Thermodynamic Properties
Solubility and Stability
| Property | Sodium Salt | Parent Acid |
|---|---|---|
| Water Solubility | High (>100 mg/mL) | Low (<10 mg/mL) |
| pKa | N/A (salt) | ~2.5 (carboxyl group) |
| Thermal Stability | Decomposes >250°C | Melts at 180–185°C |
The sodium salt’s hygroscopic nature necessitates anhydrous storage conditions .
Reactivity Profile
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Nucleophilic Sites: Pyridazine N-atoms participate in coordination chemistry.
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Electrophilic Substitution: Methyl and carboxylate groups direct further functionalization at positions 4 and 6 .
Applications in Pharmaceutical Development
Radiopharmaceutical Precursors
A 2022 Journal of Medicinal Chemistry study utilized analogous pyridazine carboxylates to synthesize [¹¹C]mG2N001, a positron emission tomography (PET) ligand targeting metabotropic glutamate receptors (mGluR2) . Key advantages of sodium 5-methylpyridazine-3-carboxylate in this context include:
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Rapid radiolabeling via O-[¹¹C]methylation of phenolic precursors.
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High molar activity (212 ± 76 GBq/µmol) crucial for imaging sensitivity .
Antibacterial Agents
Structure-activity relationship (SAR) studies on pyridazine derivatives reveal that:
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3-Carboxylate Group: Enhances target binding via ionic interactions (e.g., with bacterial PanD enzyme).
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5-Methyl Substituent: Improves membrane permeability relative to bulkier groups .
Agricultural and Industrial Relevance
Herbicidal intermediates
Patent US5332824A demonstrates that 2-amino-5-methylpyridine derivatives—structurally related to sodium 5-methylpyridazine-3-carboxylate—serve as precursors to herbicides like those in EP-A 432600 . Potential applications include:
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Synthesis of acetyl-CoA carboxylase inhibitors.
Antifungal Activity
Pyridazine carboxylates exhibit moderate activity against Ralstonia solanacearum, the causative agent of bacterial wilt in tomatoes. Molecular docking suggests binding to Type III secretion system (T3SS) regulators .
Future Research Directions
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